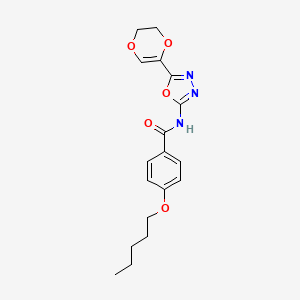![molecular formula C9H13F2NO2 B2504022 6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid CAS No. 2309460-18-0](/img/structure/B2504022.png)
6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid" is a structurally complex molecule that is part of a class of compounds known for their potential in drug design due to their constrained geometries which can mimic natural biomolecules. The papers provided discuss various related compounds and their synthesis, structural analysis, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related spirocyclic and bicyclic amino acids has been described in several papers. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids is reported, which includes the construction of four-membered rings in the spirocyclic scaffold . Another paper describes the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid using the Corey-Link methodology . Additionally, the preparation of various 3-amino-2-fluoro carboxylic acid derivatives from common amino acids like alanine and valine is discussed, highlighting the use of (diethylamino)sulfur trifluoride (DAST) reactions .
Molecular Structure Analysis
Structural analysis of these constrained amino acids is crucial for understanding their potential as bioactive molecules. One paper reports on the synthesis and structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, which is a novel γ-turn mimic. The structure was confirmed using 1H NMR spectroscopy and intramolecular hydrogen bonding . Another study presents the crystal and molecular structure of a methionine analogue, providing insights into its conformation .
Chemical Reactions Analysis
The reactivity of these compounds under various conditions is also explored. For example, the electrochemical oxidation of a methionine analogue is studied, revealing insights into the oxidation process and neighboring group participation . The reaction of certain spirocyclic ketones with amines is discussed as a method for preparing different cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic and analytical techniques. The paper on the synthesis of 3-amino-2-fluoro carboxylic acid derivatives provides comprehensive characterization data, including IR, 1H-, 13C-, and 19F-NMR spectroscopy, mass spectrometry, and melting-point values . The reactivity of a quinoxalinone derivative as a fluorescence derivatization reagent for carboxylic acids is also investigated, demonstrating its utility in high-performance liquid chromatography .
科学的研究の応用
Biocatalyst Inhibition
Carboxylic acids, including "6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid," are explored for their role as biocatalyst inhibitors. These compounds can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, impacting industrial bioproduction processes. Understanding the mechanisms of inhibition by carboxylic acids is crucial for engineering robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the environmental degradation of polyfluoroalkyl chemicals is significant due to their persistence and toxic profiles. The degradation of non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties can result in carboxylic and sulfonic acids, highlighting the environmental fate and effects of these precursors. Studies emphasize the need for confident evaluation of environmental biodegradability to manage the risks associated with these chemicals (Liu & Avendaño, 2013).
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
The synthesis and transformations of functionalized β-amino acid derivatives are explored through various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis. This research focuses on creating alicyclic β-amino acids and other densely functionalized derivatives, demonstrating the versatility and robustness of metathesis reactions in synthesizing these compounds (Kiss, Kardos, Vass, & Fülöp, 2018).
特性
IUPAC Name |
6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c10-9(11)3-7(4-9)1-8(2-7,5-12)6(13)14/h1-5,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGBNIHOEAACLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CN)C(=O)O)CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

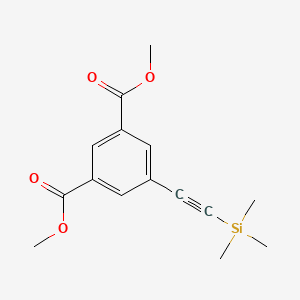
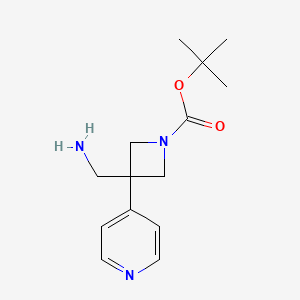
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
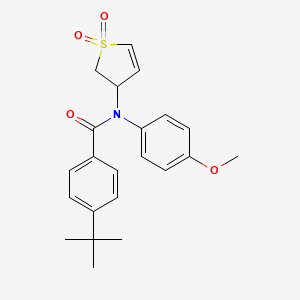
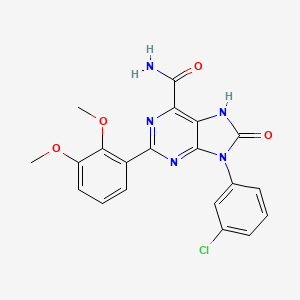
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)
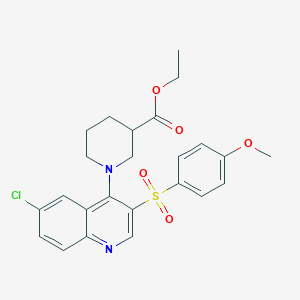
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)
